molecular formula C12H14N2O5 B2655901 H-gamma-Glu-4-abz-OH CAS No. 2643-70-1

H-gamma-Glu-4-abz-OH

Cat. No.: B2655901
CAS No.: 2643-70-1
M. Wt: 266.253
InChI Key: DPRFSOHHKVLCCY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-gamma-Glu-4-abz-OH typically involves the coupling of gamma-glutamyl and 4-aminobenzoic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: H-gamma-Glu-4-abz-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

H-gamma-Glu-4-abz-OH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-gamma-Glu-4-abz-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in peptide bond formation and hydrolysis. It may also interact with receptors on cell surfaces, influencing various biochemical pathways and cellular responses .

Comparison with Similar Compounds

    Gamma-glutamylcysteine: Another gamma-glutamyl derivative with similar biochemical properties.

    Gamma-glutamyltransferase substrates: Compounds that are substrates for the enzyme gamma-glutamyltransferase.

Uniqueness: H-gamma-Glu-4-abz-OH is unique due to its specific structure, which allows it to be used in a variety of biochemical and analytical applications. Its ability to undergo various chemical reactions and its role as a building block in peptide synthesis make it a valuable compound in research and industry .

Properties

IUPAC Name

4-[[(4S)-4-amino-4-carboxybutanoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c13-9(12(18)19)5-6-10(15)14-8-3-1-7(2-4-8)11(16)17/h1-4,9H,5-6,13H2,(H,14,15)(H,16,17)(H,18,19)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRFSOHHKVLCCY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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